molecular formula C11H18O3 B13196881 Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13196881
M. Wt: 198.26 g/mol
InChI Key: AFGWHSMLGJTYMJ-UHFFFAOYSA-N
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Description

Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound featuring a 1-oxaspiro[2.5]octane core substituted with methyl groups at positions 5 and 7, and a methyl ester at position 2. The spiro[2.5]octane system comprises a two-membered epoxide ring fused to a five-membered carbocyclic ring. This compound’s unique structure imparts distinct steric and electronic properties, making it relevant for applications in organic synthesis and flavor/fragrance industries, as suggested by analogous spirocyclic esters used in flavoring agents .

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-7-4-8(2)6-11(5-7)9(14-11)10(12)13-3/h7-9H,4-6H2,1-3H3

InChI Key

AFGWHSMLGJTYMJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC2(C1)C(O2)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Cyclization of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester to spiro[2.5]octane-5,7-dione intermediate

A key intermediate in the synthesis is spiro[2.5]octane-5,7-dione, which can be prepared via intramolecular cyclization of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester under Claisen condensation-like conditions. This cyclization forms the spirocyclic dione framework, which can be further functionalized to yield the target compound.

Reaction conditions:

  • Base: Sodium methanolate (NaOCH3) or sodium ethanolate.
  • Solvent: Tetrahydrofuran (THF) or a mixture of THF and the corresponding alcohol.
  • Temperature: Elevated temperatures (typically 50–80°C).
  • Time: Several hours until completion.

This step is critical for establishing the spirocyclic core with the 1-oxa bridge and the 2-carboxylate ester functionality.

Methylation and Esterification Steps

Subsequent methylation of the ketone groups or alkylation at the 5 and 7 positions introduces the methyl substituents. This can be achieved by:

  • Treatment with nucleophilic methylating agents such as methyl lithium (MeLi), methyl magnesium bromide (Grignard reagent), or methyl copper reagents in the presence of metal catalysts (Fe or Cu).
  • Esterification of the carboxylic acid intermediate with methanol in the presence of acid catalysts like hydrochloric acid (HCl) or sulfuric acid (H2SO4).

Alternative Route via 6-oxa-spiro[2.5]octane-5,7-dione

An alternative synthetic approach starts from 6-oxa-spiro[2.5]octane-5,7-dione, which is subjected to ring-opening methylation followed by esterification and cyclization steps to afford the target compound.

Key steps:

  • Ring opening methylation using nucleophilic methylating agents in THF.
  • Esterification with methanol under acidic conditions.
  • Final cyclization under basic conditions using sodium methanolate.

Summary of Preparation Steps and Conditions

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
Cyclization Sodium methanolate, THF, 50–80°C Spiro[2.5]octane-5,7-dione 70–85 Claisen condensation-type intramolecular cyclization
Methylation Methyl lithium or methyl magnesium bromide, Fe/Cu catalyst, THF 5,7-Dimethyl substituted intermediate 75–90 Nucleophilic methylation of ketone or alkyl positions
Esterification Methanol, HCl or H2SO4, reflux Methyl ester derivative 80–95 Acid-catalyzed esterification
Ring-opening methylation (alt. route) Methyl copper or Grignard reagent, THF Ring-opened methylated intermediate 70–85 Alternative starting material route
Final cyclization (alt. route) Sodium methanolate, THF, 50–80°C Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate 75–90 Completion of spirocyclic framework

Mechanistic Insights

  • The cyclization step involves enolate formation from the methyl ester followed by intramolecular nucleophilic attack on the ketone carbonyl, forming the spirocyclic ring.
  • Methylation proceeds via nucleophilic addition of methyl anions to electrophilic carbonyl centers or alkylation at activated positions.
  • Esterification is a classical acid-catalyzed Fischer esterification mechanism.
  • The alternative route leverages ring-opening methylation of the spirocyclic dione to introduce methyl groups before re-closing the spiro ring.

Research Findings and Practical Considerations

  • The use of sodium methanolate in THF provides high yields and selectivity in the cyclization step, making it suitable for scale-up in pharmaceutical intermediate production.
  • Methylation reactions require careful control of stoichiometry and temperature to avoid over-alkylation or side reactions.
  • Esterification under reflux with excess methanol ensures complete conversion to the methyl ester.
  • Alternative routes provide flexibility depending on available starting materials and desired substitution patterns.
  • Purification typically involves extraction, acid-base washes, and chromatographic techniques to isolate high-purity final products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can affect various biochemical pathways, leading to the observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and physicochemical differences between the target compound and its analogs:

Table 1: Comparative Data for Spirocyclic Esters

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Ester Group Key Structural Features Reference
Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate Not available C₁₀H₁₆O₃ ~184 (calculated) 5,7-dimethyl Methyl Single epoxide oxygen Target
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate 1544375-49-6 C₁₁H₁₈O₄ 214.26 5,7-dimethyl Ethyl Additional oxygen (1,6-dioxa)
Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate 1561940-53-1 C₁₁H₁₈O₃ 198.26 5-ethyl Methyl Ethyl substituent at position 5
Ethyl 5,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate 60234-72-2 C₁₃H₂₂O₃ Not reported 5,5,7-trimethyl Ethyl Increased steric bulk
Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate 1692434-03-9 C₁₀H₁₅ClO₃ 218.68 2-chloro, 4-methyl Methyl Chlorine substitution at C2

Structural and Functional Differences

(a) Ester Group Variation
  • Methyl vs. Ethyl Esters: Methyl esters (e.g., target compound) typically exhibit lower molecular weights and higher volatility compared to ethyl esters (e.g., Ethyl 5,7-dimethyl-1,6-dioxaspiro analog, MW 214.26) .
(b) Spiro Ring Modifications
  • 1-Oxa vs. 1,6-Dioxa : The target compound has a single oxygen in the epoxide ring, whereas the Ethyl 5,7-dimethyl-1,6-dioxaspiro analog incorporates an additional oxygen in the six-membered ring. This increases polarity and may enhance reactivity in ring-opening reactions .
  • Substituent Effects: The 5,7-dimethyl substitution in the target compound reduces steric hindrance compared to the 5,5,7-trimethyl analog .
(c) Physicochemical Properties
  • Molecular Weight : The target compound (MW ~184) is lighter than analogs with ethyl esters (e.g., 198.26 in Methyl 5-ethyl derivative) or chlorine substituents (218.68 in Methyl 2-chloro-4-methyl analog) .
  • Synthetic Accessibility : Ethyl 5,7-dimethyl-1,6-dioxaspiro derivatives are discontinued commercially , suggesting challenges in synthesis or stability compared to the target compound.

Biological Activity

Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound belonging to the class of spirocyclic compounds, which have garnered attention for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11_{11}H18_{18}O3_3
  • Molecular Weight : 198.26 g/mol
  • CAS Number : 1561972-64-2
  • COX Inhibition :
    • Compounds with similar structures have been shown to exhibit cyclooxygenase (COX) inhibitory activity, particularly against COX-2, an enzyme involved in inflammation and pain pathways. For instance, related compounds demonstrated IC50_{50} values ranging from 6.71 μM to 41.59 μM, indicating significant anti-inflammatory potential .
  • Stereochemical Preferences :
    • The stereochemistry of spirocyclic compounds plays a crucial role in their biological activity. Studies on related oxaspiro compounds indicate that the O-axial C3 epimers are more reactive and exhibit greater biological activity than their equatorial counterparts . This stereochemical preference could be relevant for this compound.

Anti-inflammatory Activity

Research indicates that compounds with similar spirocyclic structures can act as effective COX inhibitors, suggesting that this compound may possess similar anti-inflammatory properties. The inhibition of COX enzymes is significant for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Study on Related Compounds

A study evaluated a series of methyl-substituted indolizine derivatives for their COX inhibitory activity, revealing that structural modifications significantly affected their potency and selectivity towards COX isoforms . This highlights the importance of chemical structure in determining biological activity.

CompoundIC50_{50} (μM)Notes
Compound 4e6.71Comparable to indomethacin
Compound 4g9.62Moderate activity
Compound 4a>41.59Poor activity

Stereochemical Analysis

The effectiveness of yeast epoxide hydrolase in hydrolyzing O-axial C3 epimers faster than equatorial ones emphasizes the significance of stereochemistry in the biological activity of spirocyclic compounds . Understanding these interactions can guide future research on this compound.

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